molecular formula C14H17N3O3 B1403591 Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate CAS No. 916522-66-2

Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate

Cat. No. B1403591
CAS RN: 916522-66-2
M. Wt: 275.3 g/mol
InChI Key: ZUVLAVZPGGMZMR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate, also known as EOPB, is an organic compound derived from the condensation of ethyl 4-hydroxybenzoate and ethyl 2-oxopiperidine-3-carboxylate. It is a white crystalline solid that is soluble in organic solvents. EOPB has been studied for its potential applications in various scientific research fields, such as drug development, materials science, and biochemistry.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Antioxidants play a crucial role in mitigating oxidative stress and its associated cellular damage. A study by Ilyasov et al. (2020) delves into the antioxidant capacity assays based on the ABTS radical cation, highlighting the reaction pathways of antioxidants. While this study focuses on phenolic antioxidants, the methodologies and insights could be relevant to understanding the antioxidant potential of related compounds, including Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate, particularly in the formation of coupling adducts and oxidative degradation products (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Ethylene Inhibition in Postharvest Quality Maintenance

Ethylene production and perception are critical in the ripening and senescence of fruits and vegetables. Martínez-Romero et al. (2007) review the tools for inhibiting ethylene action or biosynthesis, such as 1-methylcyclopropene (1-MCP), to maintain postharvest quality. This context may be relevant for exploring Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate if it exhibits ethylene modulation properties, offering potential applications in agriculture and food preservation (Martínez-Romero et al., 2007).

Biocompatible, Degradable Materials from Chemical Modification

The development of biocompatible and degradable materials is crucial for various applications, including medical and environmental fields. Campoccia et al. (1998) discuss the chemical modification of hyaluronan to produce a new class of materials with varied biological properties. This review emphasizes the potential of chemical modifications, such as esterification, to tailor the properties of natural polymers. Research into Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate could explore similar pathways for creating novel materials with specific desired properties (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

properties

IUPAC Name

ethyl 4-[2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-2-20-14(19)10-5-7-11(8-6-10)16-17-12-4-3-9-15-13(12)18/h5-8,16H,2-4,9H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVLAVZPGGMZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN=C2CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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